N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(trifluoromethyl)benzamide
Overview
Description
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H17F3N2O and its molecular weight is 346.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.12929766 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamides (BTAs), structurally related to the specified compound through their aromatic and amide components, play a significant role in supramolecular chemistry. These compounds are known for their self-assembly into nanometer-sized structures stabilized by hydrogen bonding, which is crucial for applications ranging from nanotechnology to biomedical fields. The adaptable nature of BTAs underscores their potential in designing novel materials with specific functionalities, suggesting similar possibilities for the compound (Cantekin, de Greef, & Palmans, 2012).
Neuropharmacological Research
Compounds like Eticlopride, which share a benzamide structure, serve as vital tools in neuropharmacological research, particularly in understanding dopamine receptor functions and their implications in various behaviors and psychiatric disorders. This highlights the potential of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(trifluoromethyl)benzamide in neuropharmacology, especially in exploring the roles of neurotransmitter systems and designing drugs targeting specific receptors (Martelle & Nader, 2008).
Material Science
Research on semi-aromatic polyamides, including those related to the specified compound, suggests their significance in creating new materials with applications in water treatment, desalination, and other environmental technologies. The study of such compounds is crucial for developing membranes with specific permeability and selectivity properties, indicating a pathway for environmental applications of this compound (Gohil & Ray, 2017).
Biomedical Research
Hyaluronan esterification studies suggest the utility of semi-synthetic, resorbable materials in biomedical applications, such as drug delivery systems and scaffolding for tissue engineering. By modifying natural polymers through chemical processes similar to the esterification of hyaluronan, it is possible to tailor materials for specific biomedical applications, hinting at the potential biomedical research applications of the given compound (Campoccia et al., 1998).
Properties
IUPAC Name |
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(trifluoromethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O/c1-12-5-6-17-16(9-12)14(11-24-17)7-8-23-18(25)13-3-2-4-15(10-13)19(20,21)22/h2-6,9-11,24H,7-8H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPSSHFMSBYDET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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